molecular formula C19H18N4O3S B2885126 N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 903312-15-2

N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2885126
CAS RN: 903312-15-2
M. Wt: 382.44
InChI Key: MZSXUFJAQVFYAJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and benzamide group would likely contribute to the compound’s rigidity and planarity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzylamino group might undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .

Scientific Research Applications

Crystal Structure and Biological Studies

Research into derivatives of 1,3,4-oxadiazole-2-thiones, including compounds structurally similar to the specified chemical, has led to insights into their crystal structures and potential biological activities. These studies have shown that such compounds can exhibit good antibacterial and potent antioxidant activities, particularly against Staphylococcus aureus, highlighting their potential for development into therapeutic agents (Karanth et al., 2019).

Spectrum of Biological Activity

A series of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, closely related to the target compound, was synthesized and evaluated for a wide spectrum of biological activities. These compounds exhibited activities against mycobacterial, bacterial, and fungal strains, comparable with or higher than standard drugs like isoniazid and ciprofloxacin. This suggests their potential as novel antimicrobial agents (Imramovský et al., 2011).

Green Chemistry Synthesis

The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through green chemistry approaches demonstrates the interest in developing environmentally friendly synthesis methods for compounds with potential biological activities. Water was used as the optimal reaction medium, emphasizing the industry's shift towards more sustainable practices (Horishny & Matiychuk, 2020).

Corrosion Inhibition Properties

The derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties on mild steel in sulphuric acid, providing insights into their potential industrial applications. Such studies are crucial for developing new materials that can withstand corrosive environments, thereby extending the lifespan of metal components in various industrial sectors (Ammal et al., 2018).

Anticancer and Antimicrobial Screening

Synthesis and characterization of thiazole-based 1,3,4-oxadiazoles heterocycles have shown significant promise in antimicrobial and anticancer screenings. These compounds have demonstrated considerable potential antibacterial and antifungal activities, suggesting their use in medical treatments and pharmaceutical research (Desai et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine or materials science, depending on its properties .

properties

IUPAC Name

N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c24-16(20-11-14-7-3-1-4-8-14)13-27-19-23-22-17(26-19)12-21-18(25)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSXUFJAQVFYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

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